molecular formula C9H13N3O3 B3272712 Carbonic acid;2-(4-methylphenyl)guanidine CAS No. 57228-29-2

Carbonic acid;2-(4-methylphenyl)guanidine

Cat. No. B3272712
CAS RN: 57228-29-2
M. Wt: 211.22 g/mol
InChI Key: MTUPQMPIUZBDCC-UHFFFAOYSA-N
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Description

“Carbonic acid;2-(4-methylphenyl)guanidine” is a compound that involves the combination of carbonic acid and guanidine . Guanidine is a strong organic base used in various applications, including the treatment of muscle weakness and fatigue associated with certain medical conditions . The compound is also known as “Diguandinium Carbonate” and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of guanidines, such as “Carbonic acid;2-(4-methylphenyl)guanidine”, involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation .


Molecular Structure Analysis

The molecular structure of guanidines is characterized by the ability to form hydrogen bonds, planarity, and high basicity . The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation . This feature of the guanidinium cation causes the nitrogenous backbone to be planar, which can often determine the conformation of substituted guanidinium species .


Chemical Reactions Analysis

Guanidine compounds have found application in a diversity of biological activities . They are represented by non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid-derived compounds . The chemical reactions involving guanidines are diverse and depend on the specific guanidine compound and the reaction conditions .


Physical And Chemical Properties Analysis

Guanidines have unique physical and chemical properties that make them versatile functional groups in chemistry . They have the ability to form hydrogen bonds, are planar, and have high basicity . These properties often determine the conformation of substituted guanidinium species and their interaction with aromatic systems in biological environments .

Mechanism of Action

The mechanism of action of guanidine compounds is diverse and depends on their specific structure and the biological system in which they are involved . For instance, guanidine acts by enhancing the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

Guanidine compounds can be harmful if swallowed, in contact with skin, or if inhaled . They can cause severe skin burns and eye damage . Moreover, they can be harmful to aquatic life with long-lasting effects . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

Guanidine compounds have found application in a diversity of biological activities, and new applications are continually being explored . For instance, guanidine compounds have been used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists . The future directions for guanidine compounds will likely involve the development of new synthesis methods and the exploration of new biological applications .

properties

IUPAC Name

carbonic acid;2-(4-methylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.CH2O3/c1-6-2-4-7(5-3-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H2,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUPQMPIUZBDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(N)N.C(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972720
Record name Carbonic acid--N-(4-methylphenyl)guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-o-Dicarbobenzoxy-L-tyrosine

CAS RN

57228-29-2
Record name Carbonic acid--N-(4-methylphenyl)guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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